Cas no 79952-42-4 (Monacolin J)

Monacolin J structure
Monacolin J structure
Product Name:Monacolin J
CAS番号:79952-42-4
MF:C19H28O4
メガワット:320.423226356506
CID:826798
PubChem ID:9905162
Update Time:2025-05-28

Monacolin J 化学的及び物理的性質

名前と識別子

    • (4R,6R)-4-Hydroxy-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-h...
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro...
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-py
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-diMethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Antibiotic MB 530A
    • Monacolin J
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-4-hydroxy-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • Lovastatin diol lactone
    • Lovastatin Diol Lactone ((4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one)
    • HY-104051
    • 2H-PYRAN-2-ONE, 6-(2-((1S,2S,6R,8S,8AR)-1,2,6,7,8,8A-HEXAHYDRO-8-HYDROXY-2,6-DIMETHYL-1-NAPHTHALENYL)ETHYL)TETRAHYDRO-4-HYDROXY-, (4R,6R)-
    • SCHEMBL1820283
    • (4R,6R)-4-hydroxy-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}tetrahydro-2H-pyran-2-one
    • CHEBI:79034
    • CS-0027590
    • monacolin J lactone
    • 79952-42-4
    • 2H-Pyran-2-one, 6-(2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-
    • Q15720548
    • DTXSID801031414
    • monakolin j
    • UNII-P5IQ0SI56N
    • ES-2535
    • AKOS022183350
    • P5IQ0SI56N
    • Antibiotic MB 530A;Lovastatin diol lactone
    • DA-75089
    • G13581
    • 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R)-
    • インチ: 1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1
    • InChIKey: ZDFOBOYQVYMVCW-IRUSZSJRSA-N
    • ほほえんだ: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O)C1

計算された属性

  • せいみつぶんしりょう: 320.19900
  • どういたいしつりょう: 320.19875937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 128-131 ºC
  • ようかいど: 極微溶性(0.16 g/l)(25ºC)、
  • PSA: 66.76000
  • LogP: 2.59850

Monacolin J セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Monacolin J 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H941625-5mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
5mg
$159.00 2023-05-18
TRC
H941625-10mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
10mg
$ 224.00 2023-09-07
TRC
H941625-25mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
25mg
$ 569.00 2023-09-07
TRC
H941625-50mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
50mg
$1062.00 2023-05-18
TRC
H941625-100mg
6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
79952-42-4
100mg
$ 1696.00 2023-09-07
A2B Chem LLC
AC38816-25mg
Monacolin J
79952-42-4 95%
25mg
$518.00 2024-04-19
A2B Chem LLC
AC38816-50mg
Monacolin J
79952-42-4 95%
50mg
$729.00 2024-04-19
A2B Chem LLC
AC38816-100mg
Monacolin J
79952-42-4 95%
100mg
$1047.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-1 mg
Monacolin J
79952-42-4 98.87%
1mg
¥882.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-5 mg
Monacolin J
79952-42-4 98.87%
5mg
¥1797.00 2022-04-26

Monacolin J 合成方法

合成方法 1

はんのうじょうけん
1.1R:D-Glucose, S:H2O, 28 h
リファレンス
Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast
By Liu, Yiqi et al, Metabolic Engineering, 2019, 54, 275-284

合成方法 2

はんのうじょうけん
1.1 Reagents: Glucose Catalysts: Lovastatin esterase Solvents: Methanol ,  Water ;  24 h, pH 8.5, 28 °C
リファレンス
Production by Clonostachys compactiuscula of a lovastatin esterase that converts lovastatin to monacolin J
Chen, Lin-Cheng; et al, Enzyme and Microbial Technology, 2006, 39(5), 1051-1059

合成方法 3

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, 100 °C; 100 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2
1.3 Solvents: Toluene ;  1 h, 110 °C; 110 °C → 23 °C
リファレンス
Double oxidation of the cyclic nonaketide dihydromonacolin L to monacolin J by a single cytochrome P450 monooxygenase, LovA
Barriuso, Jorge; et al, Journal of the American Chemical Society, 2011, 133(21), 8078-8081

合成方法 4

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
リファレンス
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

合成方法 5

はんのうじょうけん
1.1 Catalysts: Lovastatin esterase Solvents: Methanol ,  Water ;  15 min, pH 9.4, 28 °C
リファレンス
Purification and characterization of a lovastatin esterase from Clonostachys compactiuscula
Schimmel, Timothy G.; et al, Applied and Environmental Microbiology, 1997, 63(4), 1307-1311

Monacolin J Raw materials

Monacolin J Preparation Products

推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
上海嵘奥生物技术有限公司
Yunnanjiuzhen
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Yunnanjiuzhen